4-Bromo-6-chloroquinoline
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Overview
Description
4-Bromo-6-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-6-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process, resulting in the formation of this compound with a yield of approximately 70% .
Another method involves the reaction of 6-bromoquinolin-4-ol with phosphorus oxychloride. The mixture is heated to reflux for several hours, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be environmentally friendly and cost-effective, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-6-chloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving quinoline derivatives.
Chemical Synthesis: It is employed in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
4-Bromo-6-chloroquinoline can be compared with other similar compounds, such as:
- 6-Bromo-4-chloroquinoline
- 7-Bromo-2-chloroquinoline
- 3-Bromo-4-chloroquinoline
- 8-Bromo-4-chloroquinoline
These compounds share similar structural features but differ in the position of the bromine and chlorine atoms. The unique arrangement of these atoms in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-6-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLUGZKVJAOLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615913 |
Source
|
Record name | 4-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-30-9 |
Source
|
Record name | 4-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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